molecular formula C18H18N2O3S B2929529 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide CAS No. 1311996-48-1

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide

Cat. No.: B2929529
CAS No.: 1311996-48-1
M. Wt: 342.41
InChI Key: OKJHECIZQIYXSL-UHFFFAOYSA-N
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Description

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide is a synthetic small-molecule compound characterized by a dihydroindole core substituted with a sulfonyl group and a carboxamide moiety.

Properties

IUPAC Name

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-6-8-14(9-7-13)10-11-24(22,23)20-12-16(18(19)21)15-4-2-3-5-17(15)20/h2-11,16H,12H2,1H3,(H2,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJHECIZQIYXSL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Key Physical Properties

PropertyValue
Molecular Weight318.40 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

This compound exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways.

1. COX-2 Inhibition

Research indicates that compounds with sulfonamide groups can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In a study, related compounds showed significant COX-2 inhibitory activity, suggesting that the sulfonamide moiety contributes to this effect .

2. Anticancer Activity

The compound's structure suggests potential interactions with cellular targets involved in cancer proliferation. Preliminary studies have indicated that similar indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Case Study 1: COX-2 Inhibition
In a comparative study of several sulfonamide derivatives, it was found that this compound exhibited a notable IC50 value against COX-2, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy
A recent in vitro study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent .

Summary of Biological Activities

Activity TypeFindingsReference
COX-2 InhibitionSignificant inhibition observed
Anticancer ActivityInduced apoptosis in cancer cell lines

Future Directions

Further research is warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its bioavailability and metabolic pathways will be crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Implications of Structural Variations :

  • Sulfonyl vs.
  • Core Heterocycles : The dihydroindole core may confer conformational flexibility, whereas the planar pyrazole ring in Compound A favors stacking interactions, as evidenced by its C-H···π and van der Waals stabilization .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable, Compound A’s pyrazole derivatives are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects (Baraldi et al., 1998; Bruno et al., 1990) . The 4-chlorophenyl groups in Compound A likely enhance lipophilicity, whereas the target compound’s carboxamide moiety may improve metabolic stability.

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